(3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid is a unique organic compound characterized by its cyclohexene ring structure with amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of amino and hydroxyl groups through selective functionalization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: (3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the amino groups or the cyclohexene ring.
Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various amino acid derivatives.
Scientific Research Applications
(3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
(3R,4R,5R)-4,5-Diamino-3-hydroxycyclohexane-1-carboxylic acid: Lacks the double bond in the cyclohexene ring.
(3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: (3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H12N2O3 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(3R,4R,5R)-4,5-diamino-3-hydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h2,4-6,10H,1,8-9H2,(H,11,12)/t4-,5-,6-/m1/s1 |
InChI Key |
MDTPEUBXVBSCLM-HSUXUTPPSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C=C1C(=O)O)O)N)N |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.